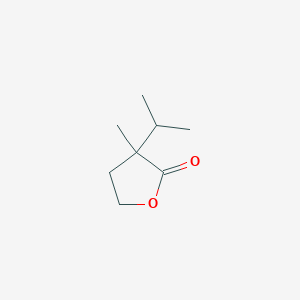
3-Methyl-3-propan-2-yloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-propan-2-yloxolan-2-one: is an organic compound with the molecular formula C8H14O2 . It is a derivative of gamma-butyrolactone, characterized by the presence of isopropyl and methyl groups attached to the lactone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-propan-2-yloxolan-2-one typically involves the reaction of gamma-butyrolactone with isopropyl and methyl reagents under controlled conditions. One common method is the alkylation of gamma-butyrolactone using isopropyl bromide and methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation and recrystallization are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-3-propan-2-yloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the lactone ring to a diol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted lactones.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methyl-3-propan-2-yloxolan-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to study enzyme interactions .
Medicine: The compound’s unique structure makes it a candidate for drug development. It may have potential therapeutic applications, although further research is needed to fully understand its pharmacological properties .
Industry: In the industrial sector, this compound is used as a solvent and intermediate in the production of various chemicals. Its stability and reactivity make it valuable in manufacturing processes .
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-propan-2-yloxolan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The lactone ring structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity .
Comparación Con Compuestos Similares
Gamma-Butyrolactone (GBL): A simpler lactone with similar chemical properties but lacking the isopropyl and methyl groups.
Delta-Valerolactone: Another lactone with a different ring size and chemical properties.
Alpha-Methyl-gamma-butyrolactone: Similar structure but without the isopropyl group.
Uniqueness: These substituents can influence the compound’s solubility, stability, and interaction with other molecules, making it distinct from other lactones .
Propiedades
Número CAS |
132462-11-4 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
3-methyl-3-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-6(2)8(3)4-5-10-7(8)9/h6H,4-5H2,1-3H3 |
Clave InChI |
NUQBWYMPMSPNQT-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCOC1=O)C |
SMILES canónico |
CC(C)C1(CCOC1=O)C |
Sinónimos |
alpha-IMGBL alpha-isopropyl-alpha-methyl-gamma-butyrolactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















